5-Chloro-4-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

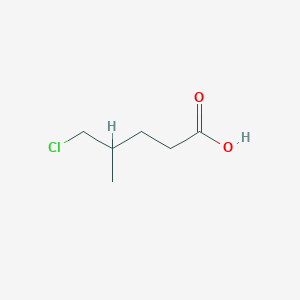

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYVCGPHSLURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a plausible synthetic pathway for 5-chloro-4-methylpentanoic acid, a molecule of interest for potential applications in medicinal chemistry. The guide details a multi-step synthesis, including experimental protocols adapted from established methodologies, and presents relevant quantitative data. Furthermore, it explores a potential biological context for this class of compounds, illustrating a hypothetical signaling pathway based on the known activities of structurally related molecules.

Proposed Synthesis Pathway

A strategic multi-step synthesis is proposed for the preparation of this compound, commencing from the readily available starting material, ethyl levulinate. This pathway is designed to ensure regioselective introduction of the chloro-substituent at the C5 position. The key steps involve a Reformatsky reaction to introduce the methyl group at the C4 position, followed by reduction of the resulting ketone, hydrolysis of the ester, and subsequent chlorination of the primary alcohol.

The proposed synthetic route is as follows:

-

Step 1: Reformatsky Reaction. Ethyl levulinate is reacted with ethyl bromoacetate in the presence of zinc metal to form ethyl 3-hydroxy-4-methyl-4-pentenoate.

-

Step 2: Reduction. The ketone functional group in the product from Step 1 is selectively reduced to a hydroxyl group using a suitable reducing agent such as sodium borohydride, yielding ethyl 5-hydroxy-4-methylpentanoate.

-

Step 3: Hydrolysis. The ethyl ester is hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 5-hydroxy-4-methylpentanoic acid.

-

Step 4: Chlorination. The primary hydroxyl group of 5-hydroxy-4-methylpentanoic acid is converted to a chloro group using thionyl chloride (SOCl₂) to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. The yields are representative of similar reactions found in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Reformatsky Reaction | Ethyl levulinate | Ethyl bromoacetate, Zn | Ethyl 3-hydroxy-4-methyl-4-pentenoate | 60-80 |

| 2 | Reduction | Ethyl 3-hydroxy-4-methyl-4-pentenoate | NaBH₄ | Ethyl 5-hydroxy-4-methylpentanoate | 85-95 |

| 3 | Hydrolysis | Ethyl 5-hydroxy-4-methylpentanoate | NaOH, then H₃O⁺ | 5-hydroxy-4-methylpentanoic acid | 90-98 |

| 4 | Chlorination | 5-hydroxy-4-methylpentanoic acid | SOCl₂ | This compound | 70-90[1][2] |

Detailed Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established procedures for similar transformations.

Step 1: Synthesis of Ethyl 3-hydroxy-4-methyl-4-pentenoate (Reformatsky Reaction)

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (1.2 eq).

-

A solution of ethyl levulinate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.

-

A small portion of the solution is added to the zinc dust to initiate the reaction. The initiation may be aided by gentle heating or the addition of a crystal of iodine.

-

Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete consumption of the starting materials.

-

The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 3-hydroxy-4-methyl-4-pentenoate.

Step 2: Synthesis of Ethyl 5-hydroxy-4-methylpentanoate (Reduction)

-

To a solution of ethyl 3-hydroxy-4-methyl-4-pentenoate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is quenched by the slow addition of acetone, followed by water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ethyl 5-hydroxy-4-methylpentanoate, which can be used in the next step without further purification.

Step 3: Synthesis of 5-hydroxy-4-methylpentanoic acid (Hydrolysis)

-

The crude ethyl 5-hydroxy-4-methylpentanoate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield 5-hydroxy-4-methylpentanoic acid.

Step 4: Synthesis of this compound (Chlorination)

-

To a stirred solution of 5-hydroxy-4-methylpentanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane at 0 °C is added thionyl chloride (1.2 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure or by column chromatography to give this compound.

Potential Biological Signaling Pathway

While the specific biological activity of this compound is not extensively documented, structurally related substituted pentanoic acids have been investigated for their potential as anticancer agents.[1][3][4][5] These compounds have been shown to exert their effects by targeting metalloenzymes such as Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).[3][5] Inhibition of these enzymes can disrupt key cellular processes in cancer cells, including cell cycle progression and apoptosis.

The following diagram illustrates a hypothetical signaling pathway where a substituted pentanoic acid derivative, as a dual inhibitor of MMP-2 and HDAC8, could induce anticancer effects.

In this proposed mechanism, the substituted pentanoic acid inhibits MMP-2, thereby reducing the degradation of the extracellular matrix and consequently inhibiting cancer cell invasion and metastasis. Simultaneously, inhibition of HDAC8 leads to an increase in the acetylation of tumor suppressor proteins like p53.[5] Acetylated p53 is activated and can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[6][7] This leads to cell cycle arrest, typically at the G1 phase.[6][7] Activated p53 can also directly trigger apoptosis (programmed cell death).[5][6] The dual inhibition of MMP-2 and HDAC8 could therefore represent a synergistic approach to cancer therapy.

References

- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 3. Is dual inhibition of metalloenzymes HDAC-8 and MMP-2 a potential pharmacological target to combat hematological malignancies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

An In-depth Technical Guide to 5-Chloro-4-methylpentanoic acid (CAS Number: 1934470-96-8)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information for 5-Chloro-4-methylpentanoic acid (CAS 1934470-96-8). A comprehensive search of scientific literature and patent databases has revealed limited detailed experimental data for this specific compound. The majority of the available physical and chemical properties are computed and have not been experimentally verified in published literature.

Chemical Identity and Properties

This compound is a halogenated carboxylic acid. Its core structure consists of a pentanoic acid backbone with a methyl group at the fourth carbon and a chlorine atom attached to the fifth carbon.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1934470-96-8 |

| Molecular Formula | C6H11ClO2[1] |

| Molecular Weight | 150.60 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CC(CCC(=O)O)CCl[1] |

| InChI Key | WDYYVCGPHSLURB-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

The following data has been computationally derived and is provided by PubChem.[1] Experimental validation of these properties is not currently available in the public domain.

| Property | Value |

| XLogP3-AA (LogP) | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 150.0447573 Da |

| Monoisotopic Mass | 150.0447573 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 9 |

| Complexity | 93.1 |

Synthesis and Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific experimental protocols for the synthesis of this compound (CAS 1934470-96-8). While synthesis routes for structurally related compounds, such as other chlorinated pentanoic acids, exist, it would be speculative to present them as a definitive method for this specific molecule.

Due to the absence of published experimental studies, detailed methodologies for any key experiments involving this compound cannot be provided.

Spectroscopic and Analytical Data

No publicly available experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound (CAS 1934470-96-8) has been identified. For researchers requiring this information, direct analytical characterization of a purchased sample would be necessary.

Biological Activity and Applications

There is currently no published information regarding the biological activity, potential applications in drug development, or any associated signaling pathways for this compound (CAS 1934470-96-8). Its commercial availability from chemical suppliers suggests it may be used as a research chemical, a building block in organic synthesis, or as an intermediate in the preparation of more complex molecules. However, without published studies, its specific roles remain undocumented.

Handling and Storage

Based on information from a commercial supplier, the following storage conditions are recommended:

It is advised to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Visualizations

As there is no available information on experimental workflows, signaling pathways, or specific logical relationships pertaining to this compound, no diagrams can be generated at this time.

Conclusion

This compound with CAS number 1934470-96-8 is a chemical entity for which basic identifiers and computed properties are known. However, there is a significant lack of publicly available, in-depth technical information. Key areas such as experimental synthesis protocols, verified analytical data, and biological activity remain undocumented in the accessible scientific domain. Researchers and drug development professionals interested in this compound should consider it a largely uncharacterized molecule that requires primary investigation to determine its properties and potential applications.

References

Spectroscopic and Synthetic Profile of 5-Chloro-4-methylpentanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-Chloro-4-methylpentanoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous structures. Detailed experimental protocols for its synthesis and subsequent analysis are also provided to facilitate further research and application.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol .[1] Its structure presents a chiral center at the carbon bearing the methyl group.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1934470-96-8 | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~3.55 | Doublet of Doublets | 1H | -CH(CH₃)CH H-Cl |

| ~3.45 | Doublet of Doublets | 1H | -CH(CH₃)CHH -Cl |

| ~2.40 | Triplet | 2H | -CH ₂-COOH |

| ~1.90 | Multiplet | 1H | -CH (CH₃)CH₂-Cl |

| ~1.70 | Multiplet | 2H | -CH(CH₃)-CH ₂-CH₂- |

| ~1.05 | Doublet | 3H | -CH(CH ₃)CH₂-Cl |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~179 | Quaternary | C =O |

| ~49 | Primary | -CH₂-C l |

| ~38 | Secondary | -C H₂-COOH |

| ~35 | Tertiary | -C H(CH₃)- |

| ~30 | Secondary | -CH(CH₃)-C H₂- |

| ~17 | Primary | -C H₃ |

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[2][3] |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[2][3] |

| ~1410 | Medium | O-H bend |

| ~1250 | Medium | C-O stretch |

| ~750 | Medium-Strong | C-Cl stretch |

Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150/152 | ~5 / ~1.7 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 115 | ~20 | [M - Cl]⁺ |

| 101 | ~40 | [M - CH₂Cl]⁺ |

| 87 | ~60 | [M - COOH - H₂]⁺ |

| 73 | ~100 | [C₄H₉O]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 45 | ~50 | [COOH]⁺ |

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the chlorination of a suitable precursor, such as 4-methylpent-4-enoic acid, via hydrochlorination.

Materials:

-

4-methylpent-4-enoic acid

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Glassware for gas handling and reaction under anhydrous conditions

Procedure:

-

Dissolve 4-methylpent-4-enoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0°C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with gentle stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of aliquots.

-

Once the reaction is complete, stop the gas flow and purge the solution with nitrogen gas to remove excess HCl.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small drop of the neat liquid this compound directly onto the ATR crystal.[4][5]

-

If the sample is solid at room temperature, a small amount of the solid can be pressed onto the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.[7]

Mass Spectrometry (MS)

Instrumentation:

-

Mass spectrometer with Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 10-100 µg/mL.[8]

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Speed: Appropriate for the resolution of the instrument.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 5-Chloro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-methylpentanoic acid, a halogenated carboxylic acid with potential applications as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computed data with established chemical principles to offer insights into its properties, synthesis, and reactivity.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pentanoic acid featuring a chlorine substituent at the 5-position and a methyl group at the 4-position. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1934470-96-8 | [1][2] |

| Molecular Formula | C6H11ClO2 | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Canonical SMILES | CC(CCC(=O)O)CCl | [1] |

| InChIKey | WDYYVCGPHSLURB-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.5 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH).- A doublet for the methyl protons (-CH₃).- A multiplet for the methine proton (-CH-).- Multiplets for the methylene protons (-CH₂-).- A doublet of doublets for the chloromethyl protons (-CH₂Cl). |

| ¹³C NMR | - A signal for the carbonyl carbon (-COOH).- Signals for the methine and methylene carbons in the aliphatic chain.- A signal for the methyl carbon (-CH₃).- A signal for the chloromethyl carbon (-CH₂Cl). |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid.- A strong absorption band for the C=O stretch of the carbonyl group.- C-H stretching and bending vibrations for the aliphatic chain.- A C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic M+2 peak due to the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of functional groups. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, experimentally validated protocol for the synthesis of this compound is not detailed in readily accessible literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One such approach could involve the hydrochlorination of a suitable unsaturated precursor, such as 4-methyl-pent-4-enoic acid.

Hypothetical Experimental Protocol:

-

Starting Material: 4-methyl-pent-4-enoic acid is dissolved in a suitable inert solvent (e.g., diethyl ether).

-

Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-polar solvent is added. The reaction is typically carried out at a low temperature to control exothermicity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water to remove excess HCl. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Key Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the alkyl chloride.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.

-

Alkyl Chloride Group: The terminal chlorine atom is susceptible to nucleophilic substitution reactions.

-

Intramolecular Cyclization: As a γ-chloro carboxylic acid, this compound has the potential to undergo intramolecular cyclization to form a five-membered lactone (a cyclic ester), particularly in the presence of a base.[3][4] This is a significant reaction pathway that influences its use as a synthetic intermediate.

Applications in Drug Development and Organic Synthesis

While direct applications of this compound in marketed drugs have not been identified, its structural motifs and reactivity make it a potentially valuable building block for the synthesis of more complex molecules.

-

Scaffold for Bioactive Molecules: Halogenated organic compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5]

-

Precursor to Lactones: The propensity to form γ-lactones makes this compound a useful precursor for synthesizing this class of heterocyclic compounds, which are present in numerous natural products and pharmacologically active molecules.

-

Introduction of a Chiral Center: The methyl-substituted carbon at the 4-position is a chiral center, making this compound a potential starting material for the stereoselective synthesis of enantiomerically pure compounds.

-

Fragment-Based Drug Discovery: As a small molecule with defined functional groups, it could be utilized in fragment-based screening to identify new lead compounds for various biological targets. A patent for a complex derivative of a substituted methylpentanoic acid highlights its potential as a scaffold for developing neprilysin (NEP) inhibitors for the treatment of hypertension and heart failure.[6]

Safety and Handling

Specific toxicological data for this compound is not available. As with all halogenated organic acids, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound is a chiral, bifunctional molecule with significant potential as an intermediate in organic synthesis. Its ability to undergo a variety of transformations, including lactonization and nucleophilic substitution, makes it a versatile tool for the construction of more complex molecular architectures. While the lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, the fundamental principles of organic chemistry suggest its utility in the fields of medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Lactone synthesis [organic-chemistry.org]

- 4. Lactone - Wikipedia [en.wikipedia.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 6. KR20170115616A - (2S, 4R) -5- (5 "-chloro-2" -fluorobiphenyl-4-yl) -4- (ethoxxoxalylamino) -2- hydroxymethyl- - methylpentanoic acid - Google Patents [patents.google.com]

A Technical Guide to 5-Chloro-4-methylpentanoic Acid for Research and Development

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-4-methylpentanoic acid, a chemical intermediate of interest to researchers, scientists, and professionals in the field of drug development. This document details its commercial availability from various suppliers, presents a consolidated summary of its physicochemical properties, and addresses the current understanding of its synthesis. Particular attention is given to the clarification of its Chemical Abstracts Service (CAS) number, with a focus on the most reliably cited identifier. This guide aims to be a valuable resource for sourcing, handling, and utilizing this compound in a research and development setting.

Chemical Identity and CAS Number Clarification

This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂. A notable point of ambiguity exists regarding its CAS number. The most consistently referenced and widely accepted CAS number for this compound is 1934470-96-8 , which is listed by major chemical databases such as PubChem and several commercial suppliers.[1][2]

An alternative CAS number, 29671-29-2 , is also associated with a compound named "this compound" by some suppliers, such as Simson Pharma Limited.[3] However, this second CAS number has also been linked to the isomeric compound, (R)-2-Chloro-4-methylpentanoic acid. This discrepancy suggests that CAS number 29671-29-2 may refer to a specific isomer or could be an erroneous listing. For the purposes of this guide and to ensure clarity in procurement and registration, CAS No. 1934470-96-8 is recommended for general reference to this compound.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from several identified vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number Cited | Available Quantities | Purity | Notes |

| Pharmaffiliates | 1934470-96-8 | Inquire | High Purity | Offers Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) upon request.[1] |

| Simson Pharma Ltd. | 29671-29-2 | Inquire | High Quality | Accompanied by a Certificate of Analysis.[3] |

| Biomall | 1934470-96-8 | 500mg | Inquire | Available for online purchase.[4] |

| BLD Pharm | 813452-05-0 (Chloride) | Inquire | Inquire | Lists the related acid chloride.[5] |

| Molport | 28659-81-6 ((S)-isomer) | 250mg, 1g, 5g, 25g | 95% GC | Lists the (S)-2-chloro isomer, providing an example of a related available compound.[6] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[2] |

| Molecular Weight | 150.60 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC(CCC(=O)O)CCl | PubChem[2] |

| XLogP3 | 1.5 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 4 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[2] |

| Heavy Atom Count | 9 | PubChem (Computed)[2] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not prominently available in the searched scientific literature. However, based on general organic chemistry principles and a patent for a related compound, a potential synthetic pathway can be proposed.

A plausible approach involves the chlorination of a suitable precursor, such as 4-methylpentanoic acid or a derivative. One possible conceptual workflow is outlined below. It is important to note that this is a hypothetical pathway and would require experimental validation and optimization.

Caption: A conceptual workflow for the synthesis of this compound.

A patent for the synthesis of the related compound, 5-chloropentanoic acid, utilizes the oxidation of cyclopentanone followed by treatment with copper(II) chloride. While not directly applicable, it provides insight into methods for introducing a chloroalkane functional group to a carboxylic acid precursor.

Analytical Methods

The analysis of this compound would typically involve standard analytical techniques for organic compounds, particularly halogenated carboxylic acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for the analysis of volatile carboxylic acids.[7] Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.[8] Common derivatization methods include esterification to form methyl or other alkyl esters. The mass spectrum would be expected to show characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or to avoid derivatization, LC-MS is a suitable alternative.[9] Reversed-phase chromatography with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with a pH modifier would likely provide good separation. Electrospray ionization (ESI) in negative mode would be expected to readily detect the deprotonated molecule [M-H]⁻.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of the compound. The ¹H NMR spectrum would show characteristic signals for the methyl, methylene, and methine protons, with chemical shifts influenced by the adjacent chloro and carboxyl groups. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton.

The logical flow for the analysis and characterization of a synthesized or purchased batch of this compound is depicted in the following diagram.

Caption: Analytical workflow for this compound characterization.

Conclusion

This compound is a commercially available research chemical, though care must be taken to verify the correct CAS number (1934470-96-8) when sourcing. While detailed experimental data and a specific published synthesis protocol are currently limited, this guide provides a solid foundation for researchers by consolidating available supplier information, computed physicochemical properties, and outlining logical synthetic and analytical approaches. This information should facilitate the procurement and effective utilization of this compound in drug discovery and development workflows.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 29671-29-2 | Simson Pharma Limited [simsonpharma.com]

- 4. biomall.in [biomall.in]

- 5. 813452-05-0|5-Chloro-4-methylpentanoyl chloride|BLD Pharm [bldpharm.com]

- 6. (2S)-2-chloro-4-methylpentanoic acid | 28659-81-6 | Buy Now [molport.com]

- 7. researchgate.net [researchgate.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. chemrxiv.org [chemrxiv.org]

Reactivity Profile of 5-Chloro-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Chloro-4-methylpentanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and the known behavior of its constituent functional groups—a primary alkyl chloride and a carboxylic acid.

Chemical and Physical Properties

This compound is a bifunctional organic molecule. Its structure incorporates a carboxylic acid moiety and a primary alkyl chloride, separated by a polymethylene chain. This arrangement dictates its chemical behavior, allowing for reactions at two distinct sites.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1934470-96-8 | PubChem[1][2] |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | δ ~10-12 ppm (s, 1H, -COOH) : Acidic proton. δ ~3.5 ppm (m, 2H, -CH₂Cl) : Protons adjacent to chlorine. δ ~2.3 ppm (t, 2H, -CH₂COOH) : Protons alpha to the carbonyl. δ ~1.2-1.8 ppm (m, 3H, -CH(CH₃)CH₂-) : Aliphatic protons. δ ~0.9 ppm (d, 3H, -CH₃) : Methyl group protons. | Based on standard chemical shifts for protons in similar chemical environments. |

| ¹³C NMR | δ ~179 ppm (-COOH) : Carboxylic acid carbon. δ ~48 ppm (-CH₂Cl) : Carbon bonded to chlorine. δ ~30-35 ppm (-CH₂CH₂COOH) : Aliphatic carbons. δ ~30 ppm (-CH(CH₃)) : Methine carbon. δ ~20 ppm (-CH₃) : Methyl carbon. | Based on typical shifts for carbons in alkanoic acids and alkyl halides. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad) : O-H stretch of carboxylic acid. ~1710 cm⁻¹ (strong) : C=O stretch of carboxylic acid. ~2850-2960 cm⁻¹ : C-H stretches. ~650-750 cm⁻¹ : C-Cl stretch. | Based on characteristic absorption frequencies for carboxylic acids and alkyl chlorides. Analogous to the IR spectrum of 4-methylpentanoic acid.[3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) : m/z 150/152 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments : Loss of Cl (m/z 115), loss of COOH (m/z 105/107), McLafferty rearrangement fragment. | Based on the isotopic abundance of chlorine and common fragmentation patterns of carboxylic acids and alkyl halides. Analogous to the mass spectrum of 5-chlorovaleric acid. |

Core Reactivity Profile

The reactivity of this compound is dominated by its two functional groups. These sites can react independently or, due to their proximity, participate in intramolecular reactions.

Caption: Key reactive pathways of this compound.

Intramolecular Cyclization: Formation of δ-Lactone

The most significant reaction pathway for this molecule is likely an intramolecular nucleophilic substitution. The carboxylate, formed under basic conditions, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This 5-exo-tet cyclization is sterically and entropically favored, leading to the formation of a stable six-membered ring, a δ-lactone.[4][5]

Caption: Mechanism for the formation of 4-Methyl-δ-valerolactone.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations.

-

Esterification: In the presence of an alcohol and an acid catalyst, it will form the corresponding ester (Fischer Esterification).[6][7][8][9]

-

Amidation: Direct reaction with an amine is difficult, but it can be readily converted to an amide.[10] This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.[11][12][13]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 5-chloro-4-methylpentan-1-ol.

Reactions of the Alkyl Chloride Group

The primary alkyl chloride is susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[14][15][16][17]

-

Nucleophilic Substitution (Sₙ2): A wide range of nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻, R₂N⁻) can displace the chloride ion. The reaction rate is sensitive to steric hindrance, but as a primary chloride, it is expected to be reasonably reactive.[14][15][18]

-

Elimination (E2): The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) could promote an E2 elimination reaction to yield 4-methylpent-4-enoic acid, though this is generally a minor pathway for primary alkyl halides compared to substitution.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Researchers should perform appropriate safety assessments and optimize conditions for their specific needs.

Protocol: Intramolecular Cyclization to 4-Methyl-δ-valerolactone

-

Reagents and Equipment: this compound, sodium carbonate (Na₂CO₃) or sodium hydride (NaH), a suitable aprotic solvent (e.g., DMF, THF), round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in the round-bottom flask.

-

Add sodium carbonate (1.1 eq) or sodium hydride (1.1 eq, handle with extreme care) portion-wise to the stirred solution at room temperature. If using NaH, evolution of H₂ gas will be observed.

-

Once the initial reaction subsides, attach the condenser and heat the mixture to reflux (typically 60-100 °C, depending on the solvent) for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully by adding water. If NaH was used, this should be done slowly in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude lactone via column chromatography or distillation.

-

Protocol: Fischer Esterification to Ethyl 5-chloro-4-methylpentanoate

Caption: Experimental workflow for ester synthesis.

-

Reagents and Equipment: this compound, absolute ethanol (large excess, acts as solvent and reagent), concentrated sulfuric acid (H₂SO₄, catalytic amount), round-bottom flask, condenser, heating mantle, magnetic stirrer.

-

Procedure:

-

Combine this compound (1.0 eq) and absolute ethanol (10-20 eq) in a round-bottom flask.[19]

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-5 mol%) to the stirred mixture.

-

Attach a condenser and heat the mixture to reflux for 2-6 hours.[7]

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude ester by vacuum distillation.

-

Protocol: Conversion to 5-Chloro-4-methylpentanamide

-

Reagents and Equipment: this compound, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), concentrated aqueous ammonia, round-bottom flask, dropping funnel, ice bath, magnetic stirrer.

-

Procedure (Two Steps):

-

Step 1: Acyl Chloride Formation. In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.

-

Step 2: Amidation. Dissolve the crude acyl chloride in DCM and cool in an ice bath. Add concentrated aqueous ammonia (excess) dropwise via a dropping funnel with vigorous stirring.[10] A white precipitate will form. Stir for an additional hour.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Biological Context and Applications

While there is no specific literature detailing the biological activity or role in signaling pathways for this compound itself, its structural motifs are present in various molecules of interest. For example, substituted pentanoic acids are scaffolds for various pharmacologically active compounds. This molecule is best viewed as a versatile synthetic intermediate, enabling the introduction of a 4-methylpentanoyl core structure with a handle for further functionalization, such as in the synthesis of complex heterocyclic systems or as a fragment in drug discovery programs.

Conclusion

This compound possesses a predictable and versatile reactivity profile governed by its carboxylic acid and primary alkyl chloride functionalities. The most prominent pathway is an intramolecular cyclization to form a δ-lactone, a reaction favored by both kinetics and thermodynamics. Additionally, the functional groups can be independently manipulated to yield a variety of esters, amides, and other substituted derivatives. This guide provides a foundational understanding and practical protocols for researchers to explore the synthetic utility of this bifunctional building block.

References

- 1. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pentanoic acid, 4-methyl- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]

- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. asianpubs.org [asianpubs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 15. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

Methodological & Application

Application Notes and Protocols: 5-Chloro-4-methylpentanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 5-chloro-4-methylpentanoic acid and its analogs as versatile building blocks in modern organic synthesis. The protocols outlined below are intended to serve as a comprehensive guide for the practical application of this compound in the synthesis of valuable molecules, including γ-butyrolactones and key intermediates for pharmaceutical agents.

Application 1: Synthesis of Substituted γ-Butyrolactones via Intramolecular Cyclization

γ-Butyrolactones are a common structural motif in a wide array of natural products and pharmacologically active compounds. The halogenated nature of this compound derivatives makes them excellent precursors for the construction of these heterocyclic systems through intramolecular cyclization. A particularly effective method involves a silver-promoted cyclization of related 4-chloro-5-(pentafluorosulfanyl)pentanoic acids, which can be adapted for analogous substrates.[1][2][3] This approach offers a direct route to highly functionalized γ-butyrolactones.

Experimental Workflow for Silver-Promoted Intramolecular Cyclization

Caption: Workflow for the synthesis of γ-butyrolactones.

General Experimental Protocol: Silver-Promoted Intramolecular Cyclization of a Substituted 4-Chloropentanoic Acid

This protocol is adapted from the synthesis of 5-[(pentafluorosulfanyl)methyl]-γ-butyrolactones.[1]

Materials:

-

Substituted 4-chloro-5-(pentafluorosulfanyl)pentanoic acid (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (1.5 eq)

-

Silver nitrate (AgNO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 4-chloro-5-(pentafluorosulfanyl)pentanoic acid (1.0 eq) in anhydrous acetonitrile, add sodium bicarbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add silver nitrate (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or NMR.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-butyrolactone.

Quantitative Data: Yields of Substituted γ-Butyrolactones

The following table summarizes the reported yields for the silver-promoted intramolecular cyclization of various substituted 4-chloro-5-(pentafluorosulfanyl)pentanoic acids.[1]

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Chloro-5-(pentafluorosulfanyl)pentanoic acid | 5-[(Pentafluorosulfanyl)methyl]-γ-butyrolactone | 96 |

| 2 | 3-Methyl-4-chloro-5-(pentafluorosulfanyl)pentanoic acid | 3-Methyl-5-[(pentafluorosulfanyl)methyl]-γ-butyrolactone | 85 |

| 3 | 4-Chloro-3-phenyl-5-(pentafluorosulfanyl)pentanoic acid | 3-Phenyl-5-[(pentafluorosulfanyl)methyl]-γ-butyrolactone | 78 |

Application 2: Precursor for the Synthesis of Neprilysin (NEP) Inhibitors

This compound serves as a valuable starting material for the synthesis of key intermediates of neprilysin (NEP) inhibitors, such as Sacubitril.[4][5] NEP inhibitors are a class of drugs used in the treatment of heart failure. The synthesis involves the introduction of a biphenyl moiety and subsequent functional group manipulations to construct the final drug molecule.

Proposed Synthetic Pathway to a Sacubitril Intermediate

Caption: Synthetic route to a key Sacubitril intermediate.

General Experimental Protocol: Synthesis of a Biphenyl-Substituted Pentanoate Intermediate

This protocol outlines a plausible route for the initial steps in the synthesis of a Sacubitril intermediate, starting from this compound.

Step 1: Esterification of this compound

Materials:

-

This compound (1.0 eq)

-

Ethanol (anhydrous, excess)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in excess anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 5-chloro-4-methylpentanoate.

Step 2: Friedel-Crafts Alkylation with Biphenyl

Materials:

-

Ethyl 5-chloro-4-methylpentanoate (1.0 eq)

-

Biphenyl (1.1 eq)

-

Aluminum chloride (AlCl₃, anhydrous) (1.2 eq)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve biphenyl (1.1 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Add a solution of ethyl 5-chloro-4-methylpentanoate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly pouring it into a mixture of ice and 1 M hydrochloric acid.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain ethyl 5-(biphenyl-4-yl)-4-methylpentanoate.

Expected Quantitative Data

The yields for these types of reactions can vary depending on the specific conditions and scale.

| Reaction Step | Typical Yield Range (%) |

| Esterification | 85 - 95 |

| Friedel-Crafts Alkylation | 50 - 70 |

Further steps to complete the synthesis of a Sacubitril intermediate would involve stereoselective introduction of an amino group and subsequent modifications as described in the patent literature.[4][5]

These application notes and protocols demonstrate the significant potential of this compound as a versatile and valuable building block in the synthesis of complex and biologically important molecules. The provided methodologies offer a solid foundation for researchers in organic and medicinal chemistry to explore and expand upon these applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of a Key Pharmaceutical Intermediate for Neprilysin Inhibitors

Topic: Use of a Chloro-Alkyl Pentanoic Acid Derivative in the Synthesis of a Pharmaceutical Intermediate for Sacubitril

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. This intermediate is a crucial precursor for the synthesis of Sacubitril, a neprilysin (NEP) inhibitor used in the treatment of heart failure. While direct literature for the use of 5-chloro-4-methylpentanoic acid is limited, this document outlines a representative synthetic pathway starting from a structurally related chloro-alkanoic acid derivative. The protocols provided are based on established synthetic routes for Sacubitril and its intermediates.

Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which are involved in the regulation of cardiovascular and renal homeostasis. Inhibition of neprilysin leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and diuresis, thereby reducing the workload on the heart.

Synthetic Pathway Overview

The following multi-step synthesis outlines a plausible route to the target intermediate. The process involves the formation of a biphenyl-containing amino acid derivative with precise stereochemical control.

Caption: Proposed synthetic workflow for the target intermediate.

Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: To introduce the biphenyl moiety to the pentanoic acid backbone.

Materials:

-

A suitable chloro-alkyl pentanoic acid derivative

-

Biphenyl

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the chloro-alkyl pentanoic acid derivative (1.0 eq) in anhydrous DCM from the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of biphenyl (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination

Objective: To introduce the amino group with desired stereochemistry.

Materials:

-

Intermediate ketone from Step 1

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

A suitable chiral auxiliary or catalyst for stereocontrol

Procedure:

-

Dissolve the intermediate ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add a chiral auxiliary or catalyst according to established stereoselective methods.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Step 3: Boc Protection

Objective: To protect the newly introduced amino group.

Materials:

-

Amino acid derivative from Step 2

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amino acid derivative (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) and stir for 10 minutes.

-

Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected intermediate.

Data Presentation

| Step No. | Intermediate Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |

| 1 | 5-([1,1'-biphenyl]-4-yl)-4-oxo-2-methylpentanoic acid | 296.34 | 75-85 | >95% |

| 2 | (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid | 297.38 | 60-70 | >98% (chiral) |

| 3 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | 397.49 | 90-95 | >99% |

Logical Relationship of Synthesis

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Chloro-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key heterocyclic compounds derived from 5-Chloro-4-methylpentanoic acid. This starting material is a versatile building block for the preparation of valuable lactones and piperidinones, which are common structural motifs in many biologically active molecules and pharmaceuticals. The following sections detail the synthetic pathways, experimental procedures, and expected outcomes.

Application Note 1: Synthesis of 5-Methyl-γ-valerolactone

Introduction:

5-Methyl-γ-valerolactone is a six-membered saturated lactone. The synthesis from this compound proceeds via an intramolecular cyclization. This reaction is typically promoted by a non-nucleophilic base, which facilitates the deprotonation of the carboxylic acid, followed by an intramolecular Williamson ether synthesis-type reaction to form the lactone ring.

Overall Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF (approximately 10 mL per gram of starting material).

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as sodium carbonate (1.2 eq) or potassium carbonate (1.2 eq), to the solution.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, the temperature can be higher, e.g., 80-100°C, to accelerate the reaction) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude lactone.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-γ-valerolactone.

Quantitative Data Summary:

| Parameter | Value |

| Typical Scale | 1-10 g |

| Solvent Volume | 10 mL/g |

| Base (Na₂CO₃) | 1.2 eq |

| Reaction Temperature | 56-100 °C |

| Reaction Time | 4-12 h |

| Expected Yield | 75-90% |

Diagram of the Experimental Workflow for Lactone Synthesis:

Application Note 2: Synthesis of 4-Methyl-2-piperidinone

Introduction:

The synthesis of 4-Methyl-2-piperidinone from this compound requires a two-step process. First, the chloro group is displaced by an amino group via nucleophilic substitution with ammonia or a protected amine equivalent. The resulting 5-amino-4-methylpentanoic acid is then cyclized to the corresponding lactam (piperidinone) under thermal conditions or with the aid of a coupling agent.

Overall Reaction Scheme:

Experimental Protocol:

Step 1: Amination of this compound

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol and add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).

-

Reaction: Heat the mixture to 100-120°C for 12-24 hours. The high pressure and temperature are necessary to drive the substitution reaction.

-

Work-up:

-

Cool the reaction vessel to room temperature.

-

Carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove ammonia and ethanol.

-

The crude 5-amino-4-methylpentanoic acid can be isolated as its hydrochloride salt by acidification with concentrated HCl and precipitation, or used directly in the next step.

-

Step 2: Cyclization to 4-Methyl-2-piperidinone

Method A: Thermal Cyclization

Procedure:

-

Reaction Setup: Place the crude 5-amino-4-methylpentanoic acid in a distillation apparatus.

-

Reaction: Heat the amino acid to a high temperature (typically 180-220°C). Water will be eliminated, and the lactam will form and can be distilled directly from the reaction mixture.

-

Purification: The collected distillate can be further purified by recrystallization or a second distillation.

Method B: TBTU-Mediated Cyclization

Materials:

-

5-Amino-4-methylpentanoic acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve the crude 5-amino-4-methylpentanoic acid (1.0 eq) in DMF.

-

Addition of Reagents: Add DIPEA (2.5 eq) to the solution, followed by the dropwise addition of a solution of TBTU (1.1 eq) in DMF at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Parameter (Amination) | Value |

| Ammonia Concentration | 28-30% |

| Ammonia Excess | 20-30 eq |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 12-24 h |

| Intermediate Yield | 60-75% |

| Parameter (Cyclization) | Thermal | TBTU-Mediated |

| Reaction Temperature | 180-220 °C | 0 °C to RT |

| Reaction Time | 2-4 h | 12-24 h |

| Final Yield | 70-85% | 75-90% |

Diagram of the Experimental Workflow for Piperidinone Synthesis:

Application Notes and Protocols for the Reaction of 5-Chloro-4-methylpentanoic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of 5-chloro-4-methylpentanoic acid with various nucleophiles. The resulting products, such as amino acids, hydroxy acids, and cyano acids, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

General Reaction Mechanism

This compound is a primary alkyl halide. The carbon atom bonded to the chlorine atom is susceptible to nucleophilic attack. Due to the unhindered nature of this primary carbon, the reaction with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Sodium hydroxide (NaOH)

-

Potassium cyanide (KCN)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

Safety Precautions:

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Potassium cyanide (KCN) is highly toxic. Handle with extreme caution and have an appropriate quench solution (e.g., alkaline hypochlorite) and emergency procedures in place.

Protocol 1: Synthesis of 5-Amino-4-methylpentanoic Acid

This protocol describes the direct amination of this compound using aqueous ammonia.

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of a concentrated aqueous ammonia solution (28-30%).

-

Seal the flask and stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, vent the flask carefully in the fume hood to release any excess ammonia pressure.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and water.

-

The resulting crude product is an amino acid, which can be purified by recrystallization from an ethanol/water mixture.

-

To isolate the hydrochloride salt, dissolve the crude product in a minimal amount of water and acidify with concentrated HCl to a pH of 1. Cool the solution to induce crystallization.

-

Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield 5-amino-4-methylpentanoic acid hydrochloride.

Protocol 2: Synthesis of 5-Hydroxy-4-methylpentanoic Acid

This protocol details the hydrolysis of this compound using sodium hydroxide.

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of a 2 M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[1][2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution to pH 2 with 6 M hydrochloric acid while cooling in an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5-hydroxy-4-methylpentanoic acid.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 3: Synthesis of 5-Cyano-4-methylpentanoic Acid

This protocol describes the reaction of this compound with potassium cyanide to introduce a nitrile group.

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol.

-

Add 5.0 g of potassium cyanide (KCN) to the solution. (Caution: KCN is highly toxic) .

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of water and acidify to pH 2 with 2 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 5-cyano-4-methylpentanoic acid.

-

The product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. The data is based on analogous reactions of primary alkyl halides and should be considered as representative estimates.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Estimated Yield (%) |

| Ammonia | Aqueous NH₃ | Water | Room Temp. | 48 | 5-Amino-4-methylpentanoic acid | 60-70 |

| Hydroxide | NaOH | Water | 100-110 | 4-6 | 5-Hydroxy-4-methylpentanoic acid | 75-85 |

| Cyanide | KCN | Ethanol | ~80 | 8-12 | 5-Cyano-4-methylpentanoic acid | 70-80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Caption: General experimental workflow for nucleophilic substitution.

SN2 Reaction Mechanism

The diagram below depicts the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: The concerted SN2 reaction mechanism.

References

Application Notes and Protocols for the Characterization of 5-Chloro-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the characterization of 5-Chloro-4-methylpentanoic acid, a key intermediate in various synthetic pathways. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and structural elucidation of this compound.

Analytical Workflow Overview

The general workflow for the analytical characterization of this compound involves a systematic approach, beginning with sample preparation tailored to the chosen analytical technique, followed by instrumental analysis, data processing, and structural confirmation.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. These values are representative for the analysis of chlorinated and branched-chain fatty acids and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Linearity (R²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |

| Precision (%RSD) | < 15% | < 5% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)